molecular formula C18H23NO B461504 N-[2-(benzhydryloxy)ethyl]-N-propylamine

N-[2-(benzhydryloxy)ethyl]-N-propylamine

Cat. No.: B461504
M. Wt: 269.4g/mol
InChI Key: HYDMCDFIOVNGDG-UHFFFAOYSA-N
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Description

N-[2-(Benzhydryloxy)ethyl]-N-propylamine is a tertiary amine featuring a benzhydryloxy (diphenylmethoxy) group attached to an ethyl chain, with a propylamine substituent. The benzhydryl moiety is notable for steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions .

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4g/mol

IUPAC Name

N-(2-benzhydryloxyethyl)propan-1-amine

InChI

InChI=1S/C18H23NO/c1-2-13-19-14-15-20-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3

InChI Key

HYDMCDFIOVNGDG-UHFFFAOYSA-N

SMILES

CCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

(a) N-(2-Methoxyethyl)-N-propylamine
  • Structure : Replaces the benzhydryloxy group with a smaller methoxyethyl chain.
  • Properties : Lower molecular weight (∼145.24 g/mol vs. estimated ∼350–400 g/mol for the benzhydryloxy analog) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
(b) {[2-(Benzyloxy)phenyl]methyl}(propyl)amine
  • Structure : Substitutes benzhydryloxy with a benzyloxy group.
  • Properties : The benzyloxy group (C₆H₅CH₂O) is less bulky than benzhydryloxy (C₆H₅)₂CHO, leading to higher solubility in polar solvents. Molecular weight is ∼255 g/mol, lower than the benzhydryl analog .
  • Reactivity : Benzyloxy groups are more easily cleaved under hydrogenation, whereas benzhydryloxy may require stronger acidic conditions .
(c) PNA Building Blocks (e.g., PNA1000)
  • Structure : Incorporate N-(2-(benzhydryloxy)ethyl) groups in peptide nucleic acids.
  • Properties : High molecular weights (∼725–808 g/mol) due to additional functional groups (e.g., fluorenylmethoxycarbonyl). The benzhydryloxy group acts as a protective moiety, enhancing stability during solid-phase synthesis .

Physicochemical and Reactivity Comparisons

(a) Photocatalytic Activity
  • n-Propylamine Derivatives : In photocatalytic studies, n-propylamine derivatives (e.g., HNT3×RNH₂) exhibit moderate activity (φ = 1.4–1.8%), lower than n-butylamine (φ = 2.0%). The bulky benzhydryloxy group in N-[2-(benzhydryloxy)ethyl]-N-propylamine may further reduce activity due to steric effects .
(b) Reactivity in Organic Reactions
  • Competition Studies : Aliphatic amines like n-propylamine react preferentially with β-dicarbonyl compounds (e.g., ethyl acetoacetate) over aromatic amines (e.g., aniline). This trend suggests that the aliphatic propylamine group in this compound would dominate in nucleophilic reactions .
(b) Industrial Uses
  • Plant Growth Regulators : n-Propylamine is a precursor in synthesizing 2-chloroethane-phosphonic acid derivatives. The benzhydryloxy analog’s bulk may limit its utility in such applications due to reduced mobility in plant tissues .

Data Tables

Table 1. Molecular Weight and Functional Group Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups
This compound* ∼350–400 (estimated) Benzhydryloxy, propylamine
N-(2-Methoxyethyl)-N-propylamine 145.24 Methoxyethyl, propylamine
{[2-(Benzyloxy)phenyl]methyl}(propyl)amine 255.34 Benzyloxy, propylamine
PNA1000 (Fmoc-PNA-A(Bhoc)-OH) 725.76 Benzhydryloxy, fluorenylmethyl

*Estimated based on benzhydryl (184.23 g/mol) + ethyl (28 g/mol) + propylamine (58.08 g/mol).

Table 2. Reactivity and Activity Profiles

Compound Type Photocatalytic Activity (φ%) Reactivity with β-Dicarbonyls
n-Propylamine Derivatives 1.4–1.8 High (aliphatic amine)
n-Butylamine Derivatives 2.0 Moderate
Platinized n-Propylamine 29–32 N/A

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